molecular formula C3H8ClNaO5S B130067 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate CAS No. 143218-48-8

3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate

Cat. No. B130067
CAS No.: 143218-48-8
M. Wt: 214.6 g/mol
InChI Key: ZPFGAXXLEFTBEU-UHFFFAOYSA-M
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Patent
US06160167

Procedure details

To sodium 3-chloro-2-hydroxypropanesulfonate hydrate (2.0 g), sodium hydrosulfide hydrate (0.42 g) was added in 10 mL DMF. The mixture was refluxed overnight. When the reaction mixture was cooled down, white solid was isolated, rinsed with ether and acetone to obtain 1.9 g crude sodium 3-mercapto-2-hydroxypropane sulfonate. The crude product was dissolved in water and preferentially precipitated the desired product by adding acetone. The precipitated product was then filtered and dried under vacuum to get 1.04 g of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.Cl[CH2:3][CH:4]([OH:10])[CH2:5][S:6]([O-:9])(=[O:8])=[O:7].[Na+:11].O.[SH-:13].[Na+]>CN(C=O)C>[SH:13][CH2:3][CH:4]([OH:10])[CH2:5][S:6]([O-:9])(=[O:8])=[O:7].[Na+:11] |f:0.1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O.ClCC(CS(=O)(=O)[O-])O.[Na+]
Name
Quantity
0.42 g
Type
reactant
Smiles
O.[SH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
When the reaction mixture was cooled down
CUSTOM
Type
CUSTOM
Details
white solid was isolated
WASH
Type
WASH
Details
rinsed with ether and acetone

Outcomes

Product
Name
Type
product
Smiles
SCC(CS(=O)(=O)[O-])O.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 172.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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